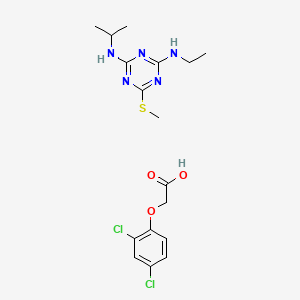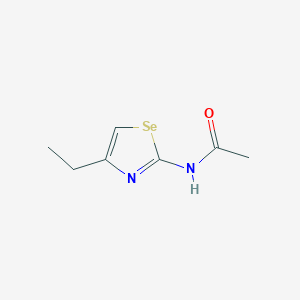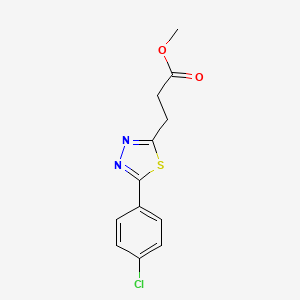
3-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)propionic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)propionic acid methyl ester is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group attached to the thiadiazole ring, which is further connected to a propionic acid methyl ester moiety
准备方法
The synthesis of 3-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)propionic acid methyl ester typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate. This intermediate undergoes hydrazination to yield 4-chlorobenzohydrazide.
化学反应分析
3-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)propionic acid methyl ester can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antiviral agent, particularly against tobacco mosaic virus.
作用机制
The mechanism of action of 3-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)propionic acid methyl ester involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been found to inhibit heat shock proteins such as TRAP1, which play a role in cancer cell survival and proliferation . This inhibition leads to the induction of apoptosis in cancer cells, thereby reducing their growth.
相似化合物的比较
3-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)propionic acid methyl ester can be compared with other thiadiazole derivatives, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound also contains the thiadiazole ring but differs in the functional groups attached to it.
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: This compound has a similar chlorophenyl group but differs in the rest of the structure and its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C12H11ClN2O2S |
|---|---|
分子量 |
282.75 g/mol |
IUPAC 名称 |
methyl 3-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanoate |
InChI |
InChI=1S/C12H11ClN2O2S/c1-17-11(16)7-6-10-14-15-12(18-10)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 |
InChI 键 |
UIRQQIHRSPXGMV-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCC1=NN=C(S1)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


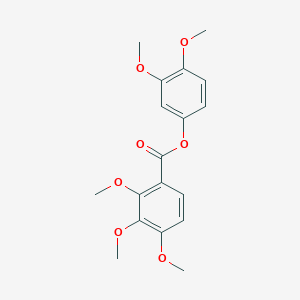
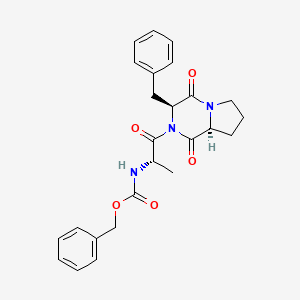
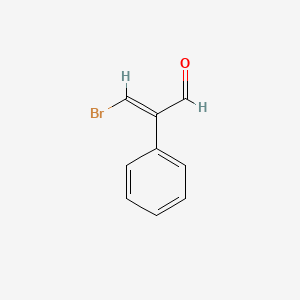
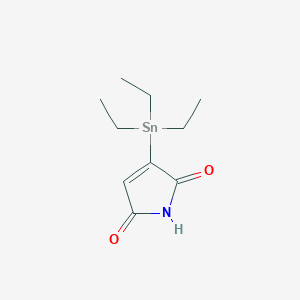
![N,N,N'',N''-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate](/img/structure/B13791253.png)
![5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecane-2,9-dicarboxylic acid](/img/structure/B13791256.png)
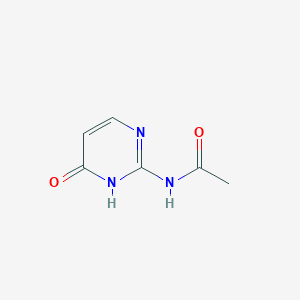
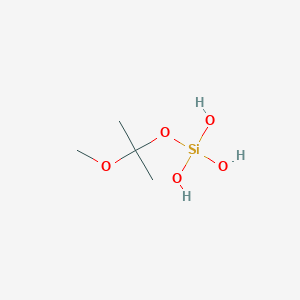
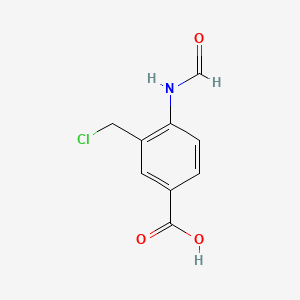
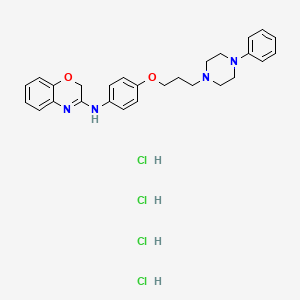
![[(3E)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2-phenylcyclohex-2-en-1-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13791275.png)

